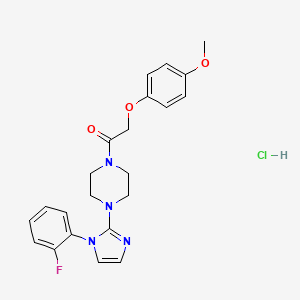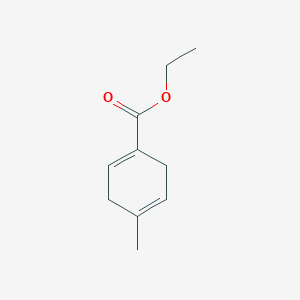
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione, also known as thalidomide, is a synthetic drug that was initially developed as a sedative and anti-nausea medication in the late 1950s. However, it was later discovered that thalidomide had severe teratogenic effects, causing birth defects in thousands of children whose mothers had taken the drug during pregnancy.
Despite its tragic history, thalidomide has since been found to have a range of medical applications, particularly in the treatment of certain cancers and inflammatory disorders.
Mecanismo De Acción
The exact mechanism of (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione's action is not fully understood, but it is thought to involve the inhibition of TNF-α production and the modulation of immune system activity. Thalidomide has also been shown to bind to a protein called cereblon, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Thalidomide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, anti-angiogenic, and anti-tumor properties. It has been used to treat a variety of conditions, including multiple myeloma, leprosy, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thalidomide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. However, (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione also has several limitations. It is highly toxic and can cause birth defects, making it unsuitable for use in pregnant animals or humans. Thalidomide also has a short half-life, meaning that it must be administered frequently to maintain therapeutic levels.
Direcciones Futuras
For (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione research include the development of more potent and less toxic analogs, the identification of new therapeutic targets, and the exploration of this compound's potential in combination with other drugs. Thalidomide research may also have implications for the treatment of other inflammatory and immune-related disorders.
Métodos De Síntesis
Thalidomide can be synthesized from phthalic anhydride and either ammonium acetate or urea. The reaction involves the formation of an intermediate compound, which is then cyclized to produce (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Thalidomide has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the inflammatory response. Thalidomide also modulates the immune system by stimulating the production of T-cells and natural killer cells, which are important for fighting cancer and infections.
Propiedades
IUPAC Name |
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBKPAYLXDDCL-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C\1/C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

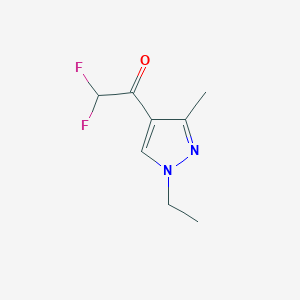
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)


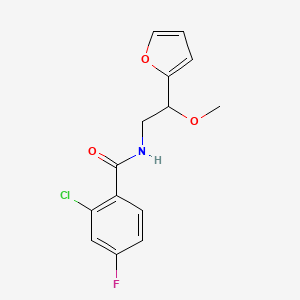
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)

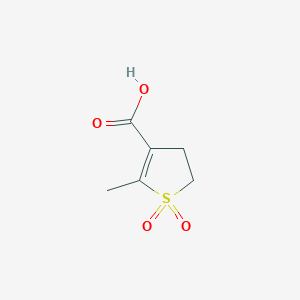
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)


